An In-depth Technical Guide on the Core Basic Properties of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
An In-depth Technical Guide on the Core Basic Properties of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This privileged heterocyclic structure is known for its diverse biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.[1][2] Within this class, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole derivatives represent a significant subclass, with demonstrated applications as selective receptor antagonists and enzyme inhibitors.[3] This technical guide provides a comprehensive overview of the fundamental properties of a key derivative, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, a valuable intermediate in the synthesis of novel therapeutic agents.[4]
Chemical Structure and Physicochemical Properties
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is characterized by a bicyclic structure comprising a benzene ring fused to a 2-imidazolidinone ring, with a carbaldehyde group at the 5-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H6N2O2 | ChemBK[5] |
| Molecular Weight | 162.15 g/mol | PubChem[6] |
| XLogP3-AA | 0.1 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | ChemScene[7] |
Note: Some sources may refer to the closely related carboxylic acid derivative (C8H6N2O3)[6]. The data presented here is for the specified carbaldehyde.
Synthesis and Reactivity
The synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde typically involves multi-step reaction sequences starting from substituted benzene derivatives. A common approach involves the nitration of a protected aminobenzaldehyde, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazolone core.
The reactivity of this molecule is dominated by two key functional groups: the aldehyde and the N-H protons of the imidazole ring. The aldehyde group is susceptible to nucleophilic attack and can readily undergo reactions such as oxidation, reduction, and condensation to form a variety of derivatives. The acidic N-H protons can be deprotonated with a suitable base, allowing for alkylation or acylation at the nitrogen positions.
Caption: Generalized synthetic workflow for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton (typically in the range of 9-10 ppm), and the N-H protons of the imidazole ring (which can be broad and may exchange with D₂O).
-
¹³C NMR: The carbon NMR spectrum would exhibit characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the carbonyl carbon of the imidazolone ring (around 150-160 ppm), and the aromatic carbons. For instance, in a related benzimidazole derivative, the C=O group signal was observed at δC 192.4 ppm.[2]
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the amide in the imidazolone ring, as well as N-H stretching vibrations. For a similar compound, 2-(thiophen-2-yl)-1H-benzo[d]imidazole, characteristic IR peaks were observed at 3320 cm⁻¹ (NH) and 1591 cm⁻¹ (C=N).[2]
Biological and Medicinal Chemistry Applications
The benzimidazole core is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities.[2][8] The unique structural features of the benzimidazole core contribute to its ability to act as a free-radical scavenger.[2]
Derivatives of 2-oxo-2,3-dihydro-1H-benzimidazole have been investigated for a variety of therapeutic applications. For example, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have been synthesized and evaluated for their affinity for serotonin (5-HT) and dopamine (D₂) receptors, with some compounds showing promise as partial agonists or antagonists.[3]
The aldehyde functionality of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic value. It can be utilized in the construction of various heterocyclic systems and as a scaffold for the introduction of diverse substituents to explore structure-activity relationships.
Experimental Protocol: A Representative Condensation Reaction
The following is a generalized, representative protocol for a condensation reaction involving an aldehyde, which is a key reaction type for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde. This protocol is based on the synthesis of 2-substituted 1H-benzimidazoles.[2]
Objective: To synthesize a Schiff base derivative from 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde and a primary amine.
Materials:
-
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute ethanol
-
Catalytic amount of a suitable acid (e.g., acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents
Procedure:
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To a solution of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde in absolute ethanol, add an equimolar amount of the primary amine.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
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If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent system.
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Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Caption: Step-by-step workflow for a representative condensation reaction.
Conclusion
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a valuable and versatile building block in medicinal chemistry. Its inherent reactivity, coupled with the proven pharmacological importance of the benzimidazolone scaffold, makes it a key intermediate for the development of novel therapeutic agents. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective utilization in drug discovery and development programs.
References
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[8] Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]
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[4] Georganics. (n.d.). 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carboxaldehyde. Georganics. [Link]
[1] National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]
[3] PubMed. (n.d.). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. PubMed. [Link]
[13] The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]
[14] CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]
[15] ResearchGate. (n.d.). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. ResearchGate. [Link]
[16] The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. The Royal Society of Chemistry. [Link]
[5] ChemBK. (n.d.). 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide. ChemBK. [Link]
[17] PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. [Link]
[18] PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. PubChem. [Link]
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